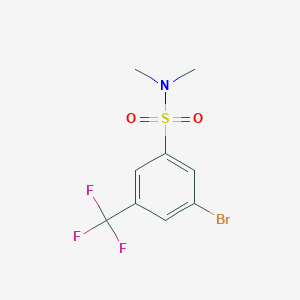

3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide

Descripción general

Descripción

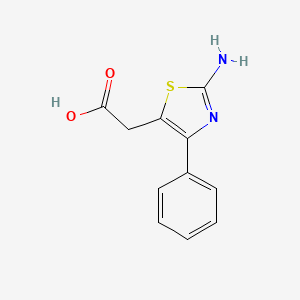

The compound "3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide" is a brominated and trifluoromethylated benzenesulfonamide derivative. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structures, and chemical properties are explored, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives involves various organic reactions. For instance, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate is achieved by reacting tris(5-bromo-2-methoxyphenyl)bismuth with benzenesulfonic acid in the presence of hydrogen peroxide in ether . Another example is the synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, which is prepared by reacting benzenesulfonamide with camphene in the presence of N-bromosuccinimide in acetonitrile, involving a Wagner–Meerwein rearrangement . These methods suggest that the synthesis of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide could similarly involve halogenation and sulfonamide formation reactions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring that may carry various substituents. In the case of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, the bismuth atoms exhibit a trigonal bipyramidal coordination with benzenesulfonate substituents . For the compound of interest, the presence of a bromo and a trifluoromethyl group would influence the electron distribution and steric hindrance, potentially affecting the reactivity and binding properties of the molecule.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives can be diverse. The presence of a bromine atom in the molecule, as seen in the related compounds, suggests potential for further functionalization through nucleophilic substitution reactions . The trifluoromethyl group is known to be an electron-withdrawing group, which could impact the reactivity of the bromine atom in the compound, possibly making it more susceptible to nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of halogen and trifluoromethyl groups can significantly affect properties such as boiling point, solubility, and stability. For example, the introduction of bromine and trifluoromethyl groups typically increases the molecular weight and decreases the hydrogen bonding capability, which could reduce solubility in polar solvents . The electron-withdrawing nature of the trifluoromethyl group could also affect the acidity of the sulfonamide hydrogen, potentially altering the compound's behavior in chemical reactions.

Aplicaciones Científicas De Investigación

Photodynamic Therapy and Photosensitizing Abilities

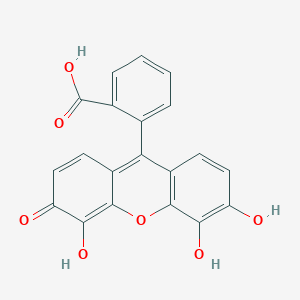

Application in Photodynamic Therapy : Compounds containing 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy, particularly in cancer treatment. A study focused on zinc phthalocyanine substituted with such derivatives, highlighting its high singlet oxygen quantum yield and good fluorescence properties, making it a promising candidate for Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Photosensitizing Properties for Photocatalytic Applications : The photophysical and photochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents have been studied, emphasizing their suitability and sufficiency for photocatalytic applications. This highlights the potential of such compounds in various light-induced chemical processes (Öncül, Öztürk, & Pişkin, 2021).

Synthesis and Characterization in Organic Chemistry

- Synthesis and Characterization of New Compounds : The synthesis and characterization of new benzenesulfonamide derivatives, including 3-bromo derivatives, have been a significant area of research. These studies involve detailed spectroscopic analysis and molecular structure investigations, which contribute to the understanding of their physical and chemical properties (Deng, Liao, Tan, & Liu, 2021).

Applications in Medicinal Chemistry

Potential in Antibacterial and Antienzymatic Activities : Certain derivatives of benzenesulfonamide, including 3-bromo compounds, have been studied for their antibacterial and antienzymatic activities. These compounds have shown effectiveness against various bacterial strains and in inhibiting specific enzymes, highlighting their potential in developing new therapeutic agents (Abbasi et al., 2016).

Investigation in Anti-inflammatory and Analgesic Properties : The synthesis of various benzenesulfonamide derivatives has been explored for their potential anti-inflammatory and analgesic properties. These compounds are tested for their efficacy in pain models, indicating their potential in developing new treatments for inflammation and pain management (Bekhit et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

3-bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO2S/c1-14(2)17(15,16)8-4-6(9(11,12)13)3-7(10)5-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVWCTMBINFRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650517 | |

| Record name | 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide | |

CAS RN |

951884-65-4 | |

| Record name | 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)